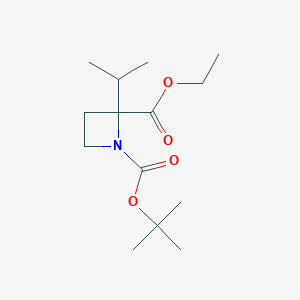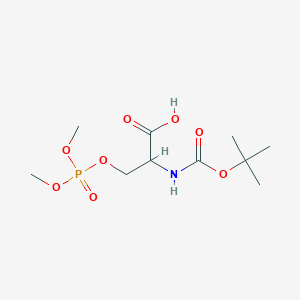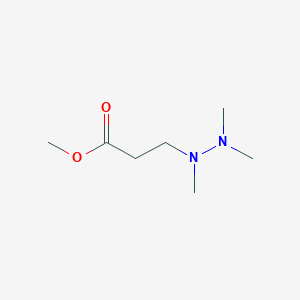
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is an organic compound with the molecular formula C7H16N2O2 and a molar mass of 160.21 g/mol . This compound is known for its unique structure, which includes a hydrazine moiety attached to a propanoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate typically involves the reaction of 3-bromopropanoic acid methyl ester with 1,2,2-trimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
作用機序
The mechanism of action of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular pathways and targets affected by this compound .
類似化合物との比較
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a hydrazine moiety, leading to different chemical and biological properties.
Methyl 3-(2-hydroxyphenyl)propanoate: The presence of a hydroxyphenyl group in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its hydrazine moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
methyl 3-[dimethylamino(methyl)amino]propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-8(2)9(3)6-5-7(10)11-4/h5-6H2,1-4H3 |
InChIキー |
FSQFWNSRUBLZAO-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


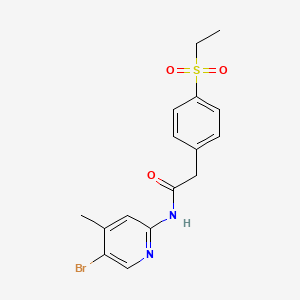
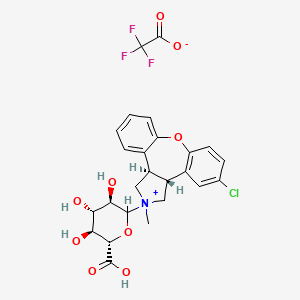
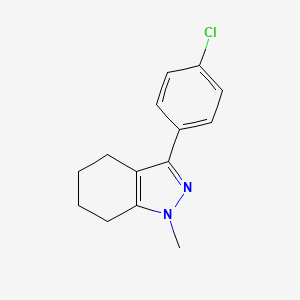


![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

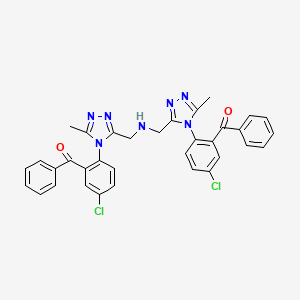
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
